Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate

Lipophilicity Physicochemical Properties Drug Design

Unique oxetane scaffold with 3-nitrophenyl at the 3-position and an ethyl acetate side chain. Optimized LogP 1.816 & TPSA 78.67 Ų improve passive permeability vs. the free acid (LogP 1.47, TPSA 92.35 Ų), addressing polarity-driven permeability issues. The 3-nitrophenyl group serves as a masked aniline via reduction for amide coupling/reductive amination library synthesis. Meta-nitro substitution provides distinct electronic effects versus 2-/4-nitro analogs. Ethyl ester stability under basic/nucleophilic conditions enables multi-step synthetic flexibility before deprotection. Verify this specific substitution pattern to avoid irreproducible SAR outcomes.

Molecular Formula C13H15NO5
Molecular Weight 265.26 g/mol
Cat. No. B13348669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate
Molecular FormulaC13H15NO5
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1(COC1)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H15NO5/c1-2-19-12(15)7-13(8-18-9-13)10-4-3-5-11(6-10)14(16)17/h3-6H,2,7-9H2,1H3
InChIKeySQEPFRGLYCEPLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate: A Nitrophenyl-Substituted Oxetane Ester for Targeted Physicochemical Tuning


Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate (CAS: 2368844-91-9) is a synthetic small molecule featuring an oxetane core substituted at the 3-position with a 3-nitrophenyl group and an ethyl acetate side chain . The oxetane ring, a four-membered oxygen-containing heterocycle, is widely employed in medicinal chemistry to modulate key drug-like properties such as lipophilicity, metabolic stability, and aqueous solubility [1]. The 3-nitrophenyl substituent introduces an aromatic nitro group, offering a handle for subsequent reduction to an amine, while the ethyl ester provides a protected carboxylate that can be deprotected to a carboxylic acid for further derivatization .

Why a Generic Oxetane or Nitrophenyl Analog Cannot Replace Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate


While many oxetane-containing building blocks are commercially available, the precise combination of substituents on the oxetane ring dictates the molecule's physicochemical profile, synthetic utility, and downstream biological behavior. Subtle changes, such as the position of the nitro group (3- vs. 4-nitrophenyl), the oxidation state of the side chain (ester vs. carboxylic acid), or the absence of the aromatic ring altogether, can significantly alter lipophilicity (LogP), polar surface area (TPSA), hydrogen-bonding capacity, and electronic character [1]. These variations directly impact a compound's performance in medicinal chemistry campaigns—affecting membrane permeability, metabolic stability, solubility, and the feasibility of subsequent derivatization steps [2]. Therefore, substituting a closely related analog without verifying the specific physicochemical and reactive properties of ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate may lead to irreproducible synthetic outcomes or suboptimal lead optimization trajectories .

Quantitative Evidence Guide: Differentiating Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate from Its Closest Analogs


Lipophilicity (LogP) Differentiation: Ethyl Ester vs. Carboxylic Acid Analog

The ethyl ester moiety of the target compound imparts a higher lipophilicity compared to the corresponding carboxylic acid analog, 3-(3-nitrophenyl)oxetane-3-carboxylic acid (CAS 1393552-25-4). This difference is quantitatively reflected in the computed LogP values [1].

Lipophilicity Physicochemical Properties Drug Design

Polar Surface Area (TPSA) Reduction: Improving Membrane Permeability

The ethyl ester derivative exhibits a lower topological polar surface area (TPSA) than its carboxylic acid counterpart, reducing polarity and favoring passive diffusion across biological membranes [1].

Polar Surface Area Physicochemical Properties Bioavailability

Hydrogen Bond Donor Count: Zero vs. One for Passive Permeability

The target compound has zero hydrogen bond donors (HBD), whereas the corresponding carboxylic acid analog has one HBD (the carboxyl -OH). A lower HBD count is correlated with improved passive permeability across cell membranes [1].

Hydrogen Bonding Physicochemical Properties Permeability

Positional Isomerism of Nitro Group: 3-Nitro vs. 4-Nitro Substitution Effects

The 3-nitrophenyl substitution pattern in the target compound influences electronic properties and potential intramolecular interactions compared to the 4-nitrophenyl analog. Kinetic studies on related oxetanes have shown that 3-(2-nitrophenyl)oxetane exhibits intramolecular catalysis by the nitro group during ring-opening with nitric acid, whereas 3-(4-nitrophenyl)oxetane does not, highlighting the position-dependent reactivity of the nitro substituent [1].

Isomerism Reactivity Electronic Effects

Oxetane Ring as a Metabolic Soft Spot: Diverting Clearance from CYP450

Oxetane-containing compounds are known substrates for microsomal epoxide hydrolase (mEH), an enzyme that hydrolyzes the strained ring to a diol. This pathway can redirect metabolic clearance away from cytochrome P450 (CYP) enzymes, potentially reducing the risk of CYP-mediated drug-drug interactions [1]. In contrast, non-oxetane analogs (e.g., gem-dimethyl or carbonyl bioisosteres) are primarily metabolized by CYPs, which are more prone to saturation and interaction liabilities [2].

Metabolic Stability Drug-Drug Interactions Oxetane

Targeted Application Scenarios for Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate Based on Differentiated Evidence


Medicinal Chemistry: Optimizing Lipophilicity and Permeability in Lead Series

When a lead series suffers from poor membrane permeability due to excessive polarity, the ethyl ester of ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate offers a calculated LogP of 1.816 and TPSA of 78.67 Ų—values more favorable than the corresponding acid (LogP 1.47, TPSA 92.35 Ų) . This property profile supports its use as a building block for designing analogs with improved passive diffusion characteristics, while the oxetane core provides a metabolic handle for mEH-mediated clearance, potentially lowering CYP450 interaction risk [1].

Synthetic Chemistry: Precursor for Amine-Functionalized Scaffolds via Nitro Reduction

The 3-nitrophenyl group serves as a masked aniline. Reduction of the nitro group to a primary amine enables subsequent coupling reactions (e.g., amide bond formation, reductive amination) for library synthesis. The specific 3-nitro substitution pattern may exhibit distinct electronic effects compared to 4-nitro isomers, as demonstrated in related oxetane ring-opening studies [2]. This positional differentiation can be exploited to fine-tune reaction outcomes in parallel synthesis efforts.

Drug Discovery: Probing Positional SAR Around the Oxetane Core

In structure-activity relationship (SAR) campaigns, the 3-nitrophenyl substitution provides a unique electronic and steric environment compared to 2- or 4-nitrophenyl analogs. Literature on 3-substituted oxetanes indicates that nitro group position can influence intramolecular catalysis during ring-opening [2]. Researchers can utilize ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate as a specific tool to interrogate how meta-nitro substitution affects target binding, metabolic stability, and downstream functionalization compared to para- or ortho-nitro congeners.

Process Chemistry: Protected Carboxylate Handle for Late-Stage Diversification

The ethyl ester serves as a protected form of the carboxylic acid, allowing the molecule to be carried through multiple synthetic steps without unwanted side reactions. Upon deprotection, the resulting acid (3-(3-nitrophenyl)oxetane-3-carboxylic acid) can be directly coupled to amines. This orthogonal reactivity—ester stability under basic/nucleophilic conditions versus acid lability—provides synthetic flexibility not available in the free acid analog .

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